molecular formula C11H12O2 B1266428 1-[4-(Allyloxy)phenyl]ethanone CAS No. 2079-53-0

1-[4-(Allyloxy)phenyl]ethanone

Cat. No.: B1266428
CAS No.: 2079-53-0
M. Wt: 176.21 g/mol
InChI Key: BLAHXQHYMANQBP-UHFFFAOYSA-N
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Description

1-[4-(Allyloxy)phenyl]ethanone is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Allyloxy)phenyl]ethanone can be synthesized through the reaction of allyl bromide with 4’-hydroxyacetophenone. The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4’-hydroxyacetophenone is replaced by the allyloxy group from allyl bromide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Allyloxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-[4-(Allyloxy)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Allyloxy)phenyl]ethanone depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Methoxy)phenyl]ethanone: Similar structure but with a methoxy group instead of an allyloxy group.

    1-[4-(Ethoxy)phenyl]ethanone: Contains an ethoxy group instead of an allyloxy group.

Uniqueness

1-[4-(Allyloxy)phenyl]ethanone is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to its methoxy and ethoxy analogs. The allyloxy group can participate in additional reactions, such as polymerization, which are not possible with methoxy or ethoxy groups .

Properties

IUPAC Name

1-(4-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAHXQHYMANQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174881
Record name Acetophenone, 4'-(allyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2079-53-0
Record name 1-[4-(2-Propen-1-yloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2079-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 4'-(allyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2079-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 4'-(allyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxyacetophenone (1.36 g, 10.0 mmol) was dissolved in acetone (50 mL). The resultant mixture was added with potassium carbonate (2.76 g, 20.0 mmol) and allylbromide (1.27 mL, 15.0 mmol) at room temperature and heated to reflux for 3 hours. The reaction solution was cooled to room temperature, added with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (n-hexane/ethyl acetate=10/1). 1-(4-(Allyloxy)phenyl)ethanone (1.76 g, 100%) was obtained as a colorless oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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